Product packaging for Tenuiorin(Cat. No.:)

Tenuiorin

Cat. No.: B1250854
M. Wt: 496.5 g/mol
InChI Key: HTOPMCGBOADATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tenuiorin is an orcinol tridepside secondary metabolite identified in lichen species such as Peltigera leucophlebia . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. In biochemical research, this compound serves as a moderate, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid pathway. In vitro studies have demonstrated its activity against 5-lipoxygenase from porcine leukocytes, with an IC₅₀ value of 41.6 µM . Due to the established correlation between 5-lipoxygenase inhibition and antiproliferative effects for related lichen metabolites, this compound has been investigated in cancer research models. It has shown moderate, dose-dependent antiproliferative activity in vitro against specific human malignant cell lines, including pancreatic (PANC-1) and colon (WIDR) cancer cells, while exhibiting no significant effect on breast cancer (T-47D) cells under the same test conditions . Its specific mechanism of action and potential to modulate inflammatory and proliferation pathways make this compound a compound of interest for researchers in pharmacology and oncology, particularly for investigating new mechanisms of enzyme inhibition and cell proliferation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24O10 B1250854 Tenuiorin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24O10

Molecular Weight

496.5 g/mol

IUPAC Name

[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C26H24O10/c1-12-6-15(33-4)9-18(27)22(12)25(31)36-17-8-14(3)23(20(29)11-17)26(32)35-16-7-13(2)21(19(28)10-16)24(30)34-5/h6-11,27-29H,1-5H3

InChI Key

HTOPMCGBOADATG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)O)O)O)OC

Synonyms

tenuiorin

Origin of Product

United States

Natural Occurrence and Ecological Dynamics of Tenuiorin

Distribution Across Lichen Species and Genera

The presence of tenuiorin has been documented across a range of lichen genera, indicating its significance in the chemical diversity of these symbiotic organisms. Its occurrence is a key characteristic used in the chemotaxonomy of certain lichen groups.

Identification in Specific Peltigera Species

The genus Peltigera, commonly known as the dog lichens, is a well-documented source of this compound. Several species within this genus are known to produce this compound. This compound has been identified in Peltigera aphthosa, Peltigera malacea, and Peltigera neckeri. wikipedia.org It has also been isolated from Peltigera leucophlebia, where it was identified as an active component. hi.isnih.gov The presence of this compound, along with other secondary metabolites, is a characteristic feature of the chemistry of these species. Research has also detected this compound in the dolichorhizoid clade of the Peltigera section Polydactylon. researchgate.net

In a taxonomic revision of the related genus Solorina, species now placed in the new genus Pseudosolorina, specifically Pseudosolorina tenuior and Pseudosolorina simensis, were also found to contain this compound. mdpi.com

Table 1: Presence of this compound in Peltigera and Related Species
SpeciesReference
Peltigera aphthosa wikipedia.org
Peltigera malacea wikipedia.org
Peltigera neckeri wikipedia.org
Peltigera leucophlebia hi.isnih.gov
Peltigera section Polydactylon (dolichorhizoid clade) researchgate.net
Pseudosolorina tenuior mdpi.com
Pseudosolorina simensis mdpi.com

Occurrence in Pseudocyphellaria and Umbilicaria Species

The compound this compound is also found in the genus Umbilicaria. Specifically, it has been isolated from the Antarctic lichen Umbilicaria antarctica. researchgate.net The family Umbilicariaceae is noted as a primary source for tridepsides like this compound. frontiersin.org

Presence in Usnea and Other Lichen Genera

While the genus Usnea is known for producing a variety of secondary metabolites, the presence of this compound is not as commonly reported as in Peltigera or Umbilicaria. However, some studies have isolated a range of compounds from different lichen genera, and this compound has been identified in this broader context. researchgate.net

Biosynthesis and Metabolic Pathways

The biosynthesis of this compound is a complex process that involves the formation of simpler phenolic units and their subsequent linkage. This pathway is closely related to the production of other depsides and tridepsides, which are characteristic of many lichen species.

Precursor Compounds and Enzymatic Steps

The biosynthesis of this compound and other orcinol (B57675) derivatives begins with the polyketide pathway. researchgate.net The primary building block for these compounds is orsellinic acid. frontiersin.org The formation of depsides involves the action of polyketide synthases (PKSs). nih.gov In this pathway, acetyl-CoA and malonyl-CoA are utilized to produce the polyketide chain, which then undergoes cyclization to form orsellinic acid. researchgate.net

The enzymatic esterification of orsellinic acid units leads to the formation of depsides. The first esterification results in the para-depside lecanoric acid. frontiersin.org A subsequent esterification of lecanoric acid leads to the tridepside gyrophoric acid. frontiersin.org this compound is understood to be formed through a methylation process of gyrophoric acid. nih.gov

Isolation, Purification, and Elucidation Methodologies for Tenuiorin

Extraction Techniques from Biological Matrices

The initial step in isolating Tenuiorin involves its extraction from the dried and powdered lichen material. The choice of extraction technique and solvent is critical for maximizing the yield and minimizing the co-extraction of undesirable compounds.

Conventional solid-liquid extraction using organic solvents is the most common method for obtaining crude extracts rich in this compound and other lichen substances. The selection of a solvent is based on the polarity of the target compound. This compound, being a moderately polar phenolic compound, is soluble in polar organic solvents.

Methanol (B129727) and acetone (B3395972) are frequently used for this purpose. mdpi.comresearchgate.net For instance, this compound has been successfully isolated from a methanolic extract of the Antarctic lichen Umbilicaria antarctica. researchgate.net Similarly, acetone is a widely used solvent for extracting a broad range of secondary metabolites from lichens, including depsides and depsidones. researchgate.net The general procedure involves macerating or soaking the ground lichen thalli in the chosen solvent, sometimes for extended periods, followed by filtration to separate the solvent-soluble extract from the solid lichen biomass. This process is often repeated multiple times to ensure exhaustive extraction. The resulting filtrates are then combined and concentrated under reduced pressure to yield a crude extract.

Table 1: Comparison of Solvents Used in the Extraction of Lichen Metabolites

SolventPolarityTypical Target CompoundsReference Example
AcetonePolar aproticDepsides, Depsidones, DibenzofuransExtraction from Hypogymnia physodes researchgate.net
MethanolPolar proticDepsides, Phenolic compoundsExtraction from Usnea species mdpi.com
Ethyl AcetateModerately polarLess polar depsides, Usnic acidExtraction from Hypogymnia physodes researchgate.net

In line with the principles of green chemistry, modern extraction techniques are being developed to reduce the reliance on large volumes of toxic organic solvents and decrease energy consumption. nih.govresearchgate.net These sustainable technologies offer efficient alternatives to conventional methods for extracting bioactive compounds from lichens.

One such advanced method is Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE). ASE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces both solvent consumption and extraction time. researchgate.netfishersci.comthermofisher.comresearchgate.net The combination of ASE with acetone has been shown to be a highly selective method for extracting lichen acids. researchgate.net

Another innovative green approach is the use of Natural Deep Eutectic Solvents (NADES) . mdpi.comnih.gov NADES are mixtures of natural compounds (like amino acids, sugars, and organic acids) that form a eutectic mixture with a melting point lower than that of the individual components. Volatile NADES (VNADES), such as those based on menthol (B31143) and camphor, have been successfully used to extract lichen compounds, offering a more environmentally friendly alternative to traditional petrochemical solvents. researchgate.net Ultrasound-assisted extraction (UAE) using green solvents like ethyl lactate (B86563) has also been reported as a sustainable and comparable alternative to methanol for extracting lichen substances. nih.govresearchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, the crude mixture contains this compound along with numerous other compounds. Therefore, chromatographic techniques are essential to separate and purify the target molecule.

Column chromatography is a fundamental purification step used to fractionate the crude extract based on the differential affinities of its components for the stationary and mobile phases. For the separation of phenolic compounds like this compound, Sephadex LH-20 is a commonly used stationary phase. prep-hplc.comcytivalifesciences.comresearchgate.net This material, a hydroxypropylated dextran (B179266) gel, allows for separation based on a combination of molecular size exclusion and partition chromatography in various organic solvents, making it highly effective for purifying natural products. prep-hplc.comresearchgate.netresearchgate.net The crude extract is loaded onto the column, and elution is performed with a suitable solvent system, often methanol, to separate the compounds into different fractions. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical and preparative technique used for the final purification and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing lichen secondary metabolites. ru.ac.thnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a gradient mixture of an acidified aqueous solvent (e.g., water with phosphoric or formic acid) and an organic solvent like methanol or acetonitrile. ru.ac.thmdpi.com A Diode-Array Detector (DAD) is often employed for detection, allowing for the characterization of compounds based on their UV-Vis spectra. researchgate.net

Table 2: Exemplary HPLC Parameters for Lichen Metabolite Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Methanol and 1% Phosphoric Acid in Water ru.ac.th
Flow Rate Typically 1.0 mL/min mdpi.com
Detection Diode-Array Detection (DAD) at wavelengths like 254 nm or 265 nm ru.ac.th
Temperature Often controlled, e.g., at 40 °C mdpi.com

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly shorter analysis times. nih.govscilit.com

UPLC systems operate at much higher pressures than conventional HPLC systems to effectively pump the mobile phase through the densely packed columns. nih.gov While specific UPLC methods for the routine analysis of this compound are not as extensively documented as HPLC methods, the technique is increasingly applied for the comprehensive metabolomic profiling of lichens. mdpi.comnih.govfrontiersin.org These studies demonstrate the power of UPLC, often coupled with high-resolution mass spectrometry (MS), for the rapid and accurate identification of numerous secondary metabolites, including depsides like this compound, in complex lichen extracts. mdpi.comnih.gov The methodology follows the same principles as HPLC, employing reversed-phase columns and gradient elution, but with the benefits of enhanced performance. nih.gov

Spectroscopic and Spectrometric Characterization Approaches

The structural elucidation of this compound, a tridepside lichen metabolite, relies on a combination of modern spectroscopic and spectrometric techniques. These methods provide complementary information, allowing for the unambiguous determination of its molecular structure, functional groups, and chromophoric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to determine the precise connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound reveals characteristic signals for aromatic protons, methoxy (B1213986) groups, and aromatic methyl groups. The chemical shifts of the aromatic protons provide information about the substitution pattern on the three phenolic rings. Signals for the three C-methyl groups and three O-methyl groups (two ester methyls and one ether methyl) are typically observed in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the proton data by showing signals for all carbon atoms in the molecule, including the characteristic downfield signals for the ester carbonyl carbons (typically around 170 ppm) and the aromatic carbons.

Two-dimensional NMR experiments are crucial for assembling the structure. Homonuclear Correlation Spectroscopy (COSY) identifies proton-proton coupling networks within each aromatic ring, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. The key experiment for connecting the three methyl β-orsellinate units is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. It reveals long-range correlations (over two to three bonds) between protons and carbons, crucially showing the connectivity from the hydroxyl protons (or methyl protons of the terminal ester) across the ester linkages to the carbonyl carbons of the adjacent rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moiety (Note: Data are illustrative, based on the known structure and typical values for related orcinol (B57675) depsides.)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Ring A -CH₃~2.4-2.6~20-22Correlates to C-1, C-2, C-6 of Ring A
Ring A -COOCH₃~3.9-4.0~52-53Correlates to ester carbonyl of Ring A
Ring B -CH₃~2.4-2.6~20-22Correlates to C-1, C-2, C-6 of Ring B
Ring B -OCH₃~3.8-3.9~55-56Correlates to C-4 of Ring B
Ring C -CH₃~2.4-2.6~20-22Correlates to C-1, C-2, C-6 of Ring C
Aromatic H~6.2-6.8~100-165Show correlations to adjacent carbons within the same ring
Ester C=O-~168-172Correlates to hydroxyl protons of adjacent ring and/or methyl ester protons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. A high-resolution mass spectrum provides the accurate mass of the molecular ion, allowing for the calculation of the molecular formula (C₂₆H₂₄O₁₀).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which provides significant structural information. A characteristic feature in the mass spectra of depsides like this compound is the cleavage of the ester (depside) bonds. nih.gov This fragmentation results in the formation of ions corresponding to the individual phenolic units, which helps to confirm the identity and sequence of the constituent building blocks. For this compound, fragmentation would be expected to yield ions corresponding to the methyl β-orsellinate and methyl everninate moieties.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound (Note: m/z values are for the [M+H]⁺ ion and its major fragments.)

m/z (mass/charge ratio)Proposed FragmentDescription
497.1448[C₂₆H₂₅O₁₀]⁺Protonated molecular ion
331.0923[C₁₇H₁₅O₇]⁺Fragment from cleavage of one depside bond (loss of methyl β-orsellinate unit)
181.0501[C₉H₉O₄]⁺Fragment corresponding to the methyl everninate unit
165.0552[C₉H₉O₃]⁺Fragment corresponding to the methyl β-orsellinate unit

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key diagnostic absorptions are in the hydroxyl and carbonyl stretching regions. ias.ac.in

A broad absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. The most prominent feature in the IR spectrum of a depside is the strong absorption from the ester carbonyl (C=O) stretching vibrations, which typically appear in the range of 1700-1650 cm⁻¹. Additional sharp peaks around 1600-1500 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic rings. ias.ac.in Absorptions related to C-O stretching (from esters and ethers) are usually found in the 1300-1100 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound (Note: Frequencies are representative for orcinol depsides.)

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3200O-H stretchPhenolic Hydroxyl (-OH)
3000 - 2850C-H stretchMethyl (-CH₃)
1700 - 1650C=O stretchEster Carbonyl
1620 - 1580C=C stretchAromatic Ring
1300 - 1100C-O stretchEster, Ether, Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of chromophores. The aromatic rings and carbonyl groups in this compound constitute a conjugated system that absorbs UV light. Orcinol-type depsides typically exhibit two main absorption maxima (λmax) in their UV spectra. ias.ac.in The positions of these maxima can be influenced by the substitution pattern on the aromatic rings. This technique is useful for classifying the type of lichen substance and serves as a straightforward method for detection, for instance, in chromatographic effluents.

Table 4: Typical Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound (Note: Wavelengths are characteristic for orcinol depsides.)

Absorption Maximum (λmax)Electronic Transition TypeAssociated Chromophore
~270 nmπ → πSubstituted Benzene Ring
~305 nmπ → πExtended conjugated system (aromatic rings and carbonyls)

Advanced Spectroscopic Imaging Techniques (e.g., LDI-MSI)

Advanced techniques such as Laser Desorption/Ionization Mass Spectrometry Imaging (LDI-MSI) can be applied to visualize the spatial distribution of this compound directly within the lichen thallus. Lichen metabolites, including depsides, often ionize effectively under UV laser irradiation without the need for an external matrix. wikipedia.orgnih.gov

In an LDI-MSI experiment, a laser is rastered across a thin section of the lichen, and a mass spectrum is acquired at each point (pixel). By mapping the intensity of the ions corresponding to this compound or its characteristic fragments (e.g., m/z 165 from the methyl β-orsellinate unit), a chemical image can be generated. wikipedia.org This powerful, label-free technique offers insights into the chemical ecology of the lichen, revealing whether this compound is localized in specific layers, such as the cortex or medulla, which can help in postulating its biological function. nih.gov

Biological Activities and Mechanistic Investigations of Tenuiorin Non Clinical Focus

Enzyme Inhibition Studies

Tenuiorin has demonstrated inhibitory effects on certain enzymes, notably lipoxygenases and, to some extent, cholinesterases.

Lipoxygenase Inhibition (e.g., 5-Lipoxygenase, 15-Lipoxygenase)

Studies have shown that this compound, an orcinol (B57675) derivative isolated from lichens such as Peltigera leucophlebia, exhibits inhibitory activity against lipoxygenase enzymes in vitro. This compound, along with methyl orsellinate, was found to inhibit 15-lipoxygenase from soybeans. chemfaces.comjddtonline.infonih.govtandfonline.com Furthermore, these compounds were tested against 5-lipoxygenase from porcine leukocytes, showing moderate activity. chemfaces.comjddtonline.infonih.gov The half-maximal inhibitory concentration (IC50) for this compound against 5-lipoxygenase was reported as 41.6 μM, while methyl orsellinate had an IC50 of 59.6 μM. chemfaces.comjddtonline.infonih.gov A correlation between 5-lipoxygenase inhibition and antiproliferative effects has been observed for related lichen metabolites. chemfaces.comnih.govscispace.comresearchgate.net

EnzymeSourceIC50 (μM)
5-LipoxygenasePorcine leukocytes41.6
15-LipoxygenaseSoybeansInhibitory

Cholinesterase Inhibitory Potential

Investigations into the enzyme inhibitory potential of lichen extracts containing this compound have also been conducted. Acetone (B3395972) extracts from the apothecia of Peltigera horizontalis, where this compound is a dominant component, exhibited an inhibitory effect on pooled human serum cholinesterase. nih.govni.ac.rs At a concentration of 10 mg/mL, the apothecia extract showed 12.8% inhibition of cholinesterase activity. nih.gov The thallus extract of P. horizontalis also showed inhibition (16.5% at 10 mg/mL), with methyl gyrophorate being a dominant component in the thallus. nih.govni.ac.rs While these findings suggest that extracts containing this compound can influence cholinesterase activity, specific IC50 values for isolated this compound against cholinesterases were not clearly provided in the examined literature, although other compounds and extracts from different lichens have shown more potent cholinesterase inhibition. researchgate.net

Cellular and Molecular Activity Profiling

Beyond enzyme inhibition, this compound has been profiled for its effects on cell proliferation and protein aggregation.

Antiproliferative Effects on Select Cancer Cell Lines (In Vitro)

This compound has been evaluated for its antiproliferative effects on several human cancer cell lines in vitro, including breast (T-47D), pancreatic (PANC-1), and colon (WIDR) cancer cells. chemfaces.comnih.govtandfonline.comscispace.comscienceacademique.com While methyl orsellinate did not show detectable antiproliferative activity, this compound demonstrated moderate to weak reduction in the uptake of [3H]-thymidine, an indicator of cell proliferation, in pancreatic (PANC-1) and colon (WIDR) cancer cells. chemfaces.comnih.gov The effective dose 50% (ED50) values for this compound were reported as 87.9 μM for PANC-1 cells and 98.3 μM for WIDR cells. chemfaces.comnih.gov Another source also indicated weak to moderate antiproliferative action against T-47D cells with an ED50 of 152.6 μM. researchgate.net This antiproliferative effect appears to be linked to its ability to inhibit 5-lipoxygenase activity. researchgate.net

Cancer Cell LineED50 (μM)
PANC-1 (Pancreatic)87.9
WIDR (Colon)98.3
T-47D (Breast)152.6

Inhibition of Protein Aggregation (e.g., Tau Protein) and Relevance to Neurodegenerative Pathways (In Vitro, Molecular Modeling)

This compound has shown promise as an inhibitor of protein aggregation, specifically concerning the tau protein, which is implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.net Isolated from the Antarctic lichen Umbilicaria antarctica, this compound was found to inhibit the aggregation of tau 4R protein in vitro. researchgate.net A study utilizing a Thioflavin T (ThT) fluorescence assay reported this compound as a tau inhibitor with an IC50 of 100 μM. researchgate.net Molecular modeling studies, including docking calculations, were conducted to investigate the interactions of this compound with the steric zipper model of the tau-derived hexapeptide ³⁰⁶VQIVYK³¹¹. researchgate.net These studies suggested that this compound forms hydrogen bonds with the side chains of lysine (B10760008) and glutamine residues and establishes hydrophobic interactions with valine and lysine residues within the ³⁰⁶VQIVYK³¹¹ motif. researchgate.net These findings highlight this compound's potential relevance to neurodegenerative pathways involving tau pathology. researchgate.net

Mechanistic Pathways and Target Identification

Understanding the mechanisms by which this compound exerts its biological effects involves identifying its specific cellular targets and the signaling pathways it modulates.

Elucidation of Specific Cellular Targets

Studies have begun to identify specific molecular targets with which this compound interacts. One notable area of investigation involves its effect on enzymes within the lipoxygenase family. This compound has demonstrated inhibitory activity against 15-lipoxygenase from soybeans and moderate activity against 5-lipoxygenase from porcine leukocytes, with IC50 values of 41.6 µM and 59.6 µM, respectively. nih.gov Inhibition of lipoxygenases has been correlated with antiproliferative effects in related lichen metabolites. nih.gov

Another reported target involves interactions with the tau protein. Molecular interactions of this compound with the steric zipper model of the hexapeptide ³⁰⁶VQIVYK³¹¹ of tau protein have been studied. researchgate.net

Signaling Pathway Modulation

The modulation of cellular signaling pathways is a key aspect of a compound's biological activity. While direct evidence from the provided sources specifically detailing this compound's broad signaling pathway modulation is limited, related studies on other lichen metabolites provide context for potential areas of investigation. For instance, gyrophoric acid, another tridepside, has been shown to modulate p38MAPK/Erk1/2 and Akt signaling pathways. dntb.gov.uamdpi.com Lichen extracts and substances are known to interfere with biological capabilities necessary for tumor growth by inhibiting growth factor signaling pathways. researchgate.net Further research is needed to specifically delineate the signaling pathways modulated by this compound.

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking and computational modeling are valuable tools for predicting and understanding the interactions between a ligand, such as this compound, and its potential biological targets at an atomic level. This approach simulates the preferred orientation and binding affinity between molecules to form a stable complex. openaccessjournals.commdpi.com

Computational studies have been employed to investigate this compound's interactions with the tau protein. Docking calculations with the steric zipper model of the tau hexapeptide ³⁰⁶VQIVYK³¹¹ suggested that this compound forms both hydrogen bonds with lysine and glutamine side chains and several hydrophobic interactions with valine and lysine residues within this motif. researchgate.net

Molecular docking can provide insights into the spatial arrangement of molecules and their binding sites, aiding in the understanding of biological activity. openaccessjournals.com Modern docking methods can explore ligand conformations within binding sites and estimate binding free energy. mdpi.com The integration of molecular docking with other computational techniques and experimental methods can enhance the accuracy of predictions and validate computational models. openaccessjournals.com

Interactive Data Table: IC50 Values for Lipoxygenase Inhibition by this compound

Target LipoxygenaseSource OrganismIC50 (µM)
15-lipoxygenaseSoybeansInhibitory activity reported (specific value not provided in snippet) nih.gov
5-lipoxygenasePorcine leukocytes41.6 nih.gov

Interactive Data Table: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell Line TypeCell Line NameED50 (µM)Effect
Human Pancreatic CancerPANC-187.9 nih.govscienceacademique.comModerate/weak reduction in [3H]-thymidine uptake nih.gov
Human Colon CancerWIDR98.3 nih.govscienceacademique.comModerate/weak reduction in [3H]-thymidine uptake nih.gov
Human Breast CancerT-47DNo detectable antiproliferative activity reported nih.govscienceacademique.com-

Synthetic Chemistry and Analog Development for Tenuiorin

Total Synthesis Approaches to Tenuiorin

Total synthesis of this compound involves constructing the entire molecule from simpler precursors through a series of chemical reactions. This approach allows for the unambiguous confirmation of this compound's structure and provides a route to obtain the compound independently of natural sources, which can be limited by the slow growth of lichens. researchgate.net Early work in the synthesis of lichen depsides, including this compound, has been reported. publish.csiro.au These synthetic strategies often involve the condensation of appropriately substituted benzoic acids and phenols or depside precursors. researchgate.net The total synthesis confirms the structural assignments made based on spectroscopic data. publish.csiro.au

Semisynthesis and Derivatization Strategies

Semisynthesis and derivatization involve using naturally isolated this compound or related compounds as starting materials and modifying their structures through chemical reactions. These strategies can be more efficient for generating a range of analogues compared to total synthesis, especially when sufficient amounts of the natural product are available.

Modification of the this compound Core Structure

Modifications to the core structure of this compound can involve altering the functional groups or the linkages between the aromatic rings. For instance, methylation of hydroxyl groups is a common derivatization strategy used with lichen compounds. publish.csiro.auarizona.edu Studies have reported the isolation and total synthesis of methylated derivatives of this compound, such as 2'-O-methylthis compound, 2''-O-methylthis compound, and 2',2''-di-O-methylthis compound, from Pseudocyphellaria faveolata. publish.csiro.au These modifications can influence the compound's physical properties, stability, and biological interactions.

Synthesis of Biosynthetically Related Analogues

This compound belongs to the orcinol (B57675) tridepside class, and its biosynthesis involves the polyketide pathway. mdpi.com Biosynthetically related analogues include other depsides and tridepsides found in lichens, which share common structural features or biosynthetic origins. anbg.gov.au The synthesis of these analogues can provide insights into the structural requirements for biological activity within this class of compounds. This compound is biosynthetically related to compounds like gyrophoric acid, methyl gyrophorate, and umbilicaric acid. anbg.gov.au Semisynthesis can be employed to create these related structures or novel compounds with similar biosynthetic backbones. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. wikipedia.orggardp.orgresearchgate.net By synthesizing and testing a series of this compound analogues with specific structural modifications, researchers can identify the key features responsible for its observed biological effects. gardp.org

Correlating Structural Features with Biological Potency

SAR studies involving this compound and its derivatives aim to correlate specific structural elements with their biological potency in various assays. nih.govresearchgate.netthegoodscentscompany.comresearchgate.netunimore.it For example, studies have investigated the inhibitory activity of this compound and other lichen metabolites against enzymes like lipoxygenases and their effects on the proliferation of cancer cell lines. thegoodscentscompany.comnih.gov While methyl orsellinate, a monomeric orcinol derivative, showed no significant antiproliferative activity, the trimeric this compound exhibited moderate activity against certain cancer cell lines, suggesting the importance of the tridepside structure for this effect. nih.gov

Furthermore, this compound has been studied for its potential inhibitory activity against the aggregation of tau protein, which is implicated in Alzheimer's disease. researchgate.netuchile.cl Molecular docking studies have been used to understand the interactions between this compound and the tau protein fragment VQIVYK, suggesting that hydrogen bonds and hydrophobic interactions play a role in its binding. researchgate.netuchile.clfigshare.com These studies highlight specific interaction points that could be targeted in the design of more potent inhibitors through structural modifications.

The stability of this compound's structure under various conditions, such as UV exposure, has also been examined, which is relevant for its potential applications and the design of stable analogues. researchgate.net this compound has been found to be relatively stable under UV light compared to some other lichen compounds. researchgate.net

Exploration of Pharmacophore Models

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. acs.orgresearchgate.net Developing pharmacophore models for this compound's activity can guide the design and synthesis of new analogues with improved potency and selectivity. researchgate.netresearchgate.net Although specific detailed pharmacophore models solely for this compound's interactions were not extensively detailed in the search results, studies on related lichen compounds and their targets, such as the inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) by depsides and depsidones, demonstrate the application of pharmacophore models in identifying key structural features for activity within this class of natural products. researchgate.net These models often highlight features like hydrophobic areas, aromatic rings, and ionizable groups as important for binding to protein targets. researchgate.net Applying similar approaches to this compound's known activities, such as tau aggregation inhibition, could lead to the identification of a pharmacophore that would facilitate the rational design of more effective inhibitors. researchgate.netuchile.clfigshare.comacs.org

Computational Chemistry and Molecular Design in this compound Research

Computational chemistry and molecular design play a significant role in understanding the properties and potential applications of this compound, a depside found in various lichen species. These computational approaches provide insights into its structural behavior and facilitate the search for novel analogs with potentially improved activities.

Molecular Modeling for Conformational Analysis

Molecular modeling techniques, such as molecular dynamics (MD) simulations and conformational searches, are employed to investigate the three-dimensional structure and flexibility of this compound. Conformational analysis is crucial because the biological activity of a molecule is often dependent on its shape and the different conformations it can adopt. For glycosylated compounds, which share some structural complexity with depsides like this compound, factors such as steric destabilization and stereoelectronic stabilization are known to govern preferred conformations nih.gov. While the provided search results specifically mention conformational analysis for flavonoid-O-glycosides nih.gov, the principles and methods, such as using force fields (e.g., OPLS4) and conformational search algorithms (e.g., mixed torsional/low-mode sampling), are applicable to other complex molecules like this compound to understand their dynamic behavior and identify low-energy conformers. Computational studies have investigated the molecular interactions of this compound with target proteins, such as the steric zipper model of the hexapeptide ³⁰⁶VQIVYK³¹¹ of tau protein, suggesting specific binding modes involving hydrogen bonds and hydrophobic interactions figshare.comresearchgate.netbvsalud.org. These studies implicitly rely on determining favorable conformations of this compound to interact with the target.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential candidates that are likely to bind to a specific biological target. This approach is valuable in the discovery of new drug leads or the identification of analogs with similar or enhanced activity compared to a known compound like this compound. Structure-based virtual screening utilizes the 3D structure of a target protein to dock libraries of compounds and predict their binding affinity nih.govresearchgate.net. Ligand-based virtual screening, on the other hand, uses the known properties and structure of an active compound (like this compound) to find other molecules with similar characteristics researchgate.net. While the search results highlight virtual screening in the context of identifying inhibitors for targets like sodium-bile acid co-transporter or EGFR nih.govresearchgate.net, the methodology can be applied to discover this compound analogs. By computationally screening libraries of compounds that share structural similarities with this compound or are predicted to interact with the same biological targets, researchers can prioritize candidates for synthesis and experimental testing, accelerating the analog development process. Computational approaches, including docking calculations, have been used to study the interactions of this compound with proteins involved in neurodegenerative diseases, providing a basis for the rational design of analogs with improved inhibitory properties figshare.comresearchgate.netbvsalud.org.

Analytical Methodologies for Detection and Quantification of Tenuiorin

Chromatographic Quantification Methods

Chromatography is the cornerstone for the separation, identification, and quantification of tenuiorin from complex lichen extracts. High-performance liquid chromatography (HPLC) is the most utilized technique, often coupled with various detectors for enhanced sensitivity and specificity.

High-performance liquid chromatography (HPLC) is a widely adopted method for the quantitative analysis of lichen secondary metabolites, including this compound. nih.govru.ac.th When coupled with a photodiode array (PDA) or ultraviolet (UV) detector, HPLC provides a robust platform for routine analysis. mdpi.com The separation is typically achieved on a reversed-phase C18 column. nih.gov Gradient elution programs are commonly employed, often using a mobile phase consisting of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govmdpi.com

For more sensitive and specific quantification, HPLC systems are coupled with mass spectrometry (MS) detectors. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly utilizing electrospray ionization (ESI), offer high selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.gov This approach minimizes matrix interference and allows for very low limits of detection. nih.gov

One study successfully quantified this compound in the lichen Pseudocyphellaria crocata using an LC-DAD-MS method, revealing different concentrations in various parts of the lichen thallus. nih.gov This highlights the capability of HPLC-MS to not only quantify but also to contribute to understanding the metabolic distribution within the organism.

Table 1: Representative HPLC Conditions for Lichen Depside Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% - 1% acid (e.g., formic acid, phosphoric acid)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution program
Flow Rate 0.8 - 1.0 mL/min
Detection (UV) Diode Array Detector (DAD) or UV detector set at specific wavelengths (e.g., 254 nm, 265 nm) nih.gov

| Detection (MS) | Electrospray Ionization (ESI) in negative or positive ion mode rsc.org |

This table presents typical conditions used for the analysis of lichen depsides and may be adapted for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of lichens that produce this compound, such as Pseudevernia furfuracea, GC-MS has been used to identify major volatile constituents from various extracts. nih.gov However, the direct analysis of intact depsides like this compound by GC-MS is challenging due to their low volatility and thermal lability.

Spectrometric Quantification Methods

Spectrometric methods provide alternative and complementary approaches to chromatographic techniques. Mass spectrometry can be used directly for spatial mapping and quantification, while nuclear magnetic resonance offers an absolute quantification method without the need for identical standards.

Mass Spectrometry Imaging (MSI) has emerged as a powerful tool to assess the spatial distribution of metabolites directly in biological tissues, bypassing the need for extraction. researchgate.net Laser Desorption/Ionization Mass Spectrometry Imaging (LDI-MSI) is particularly suitable for UV-absorbing lichen metabolites like this compound. nih.govscielo.org.bo This matrix-free technique allows for the in situ analysis of metabolites on a cross-section of a lichen thallus, providing crucial insights into their ecological roles. nih.govpharmaguideline.com

A study on Pseudocyphellaria crocata utilized LDI-MSI to map the distribution of this compound and other specialized metabolites. nih.gov The analysis revealed that this compound is a medullary metabolite and is concentrated in the reproductive tissues (apothecia and soralia) compared to the vegetative thallus, which supports the Optimal Defense Theory. nih.gov The study also performed a quantitative analysis, demonstrating significantly higher concentrations of this compound in these reproductive parts. nih.gov

Table 2: Quantification of this compound in Pseudocyphellaria crocata Tissues via LDI-MSI

Lichen Tissue This compound Concentration (mg/g Dry Mass)
Apothecia 10.4
Soralia 12.1
Thallus without Soralia 4.8

Data sourced from van derlinden et al. (2020). nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method based on the principle that the signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. researchgate.net This allows for the determination of the concentration of a substance by co-dissolving a known amount of the sample with a known amount of an internal standard in a deuterated solvent and acquiring a ¹H NMR spectrum. researchgate.net

While specific applications of qNMR for the explicit quantification of this compound are not widely documented in the literature, the technique is well-suited for the structural class of depsides and depsidones. researchgate.net The presence of distinct aromatic and methyl protons in the structure of this compound would provide characteristic signals for integration. The primary advantage of qNMR is that it does not require a pure standard of the analyte itself; any certified reference material with known purity and non-overlapping signals can be used. researchgate.net This makes it a valuable tool for determining the purity of isolated natural products or for quantifying major components in crude extracts.

Method Validation and Performance Characteristics

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. ms-editions.clmdpi.com Validation is performed by assessing a set of key performance characteristics as defined by international guidelines. ms-editions.cl

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is demonstrated by achieving baseline separation of the analyte peak from other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis and expressed by the coefficient of determination (r²). nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ms-editions.cl

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, by spiking a blank matrix with a known concentration of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. ms-editions.cl

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Typical Method Validation Parameters for HPLC Analysis of Plant Secondary Metabolites

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99 nih.gov
Accuracy (Recovery) 80% - 120%
Precision (RSD) ≤ 15% (≤ 20% at LOQ) nih.gov
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

These criteria are general and may vary depending on the specific application and regulatory requirements.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the smallest amount of a substance that can be distinguished from the absence of that substance (a blank value) within a stated confidence limit. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

Table 1: Illustrative Limits of Detection and Quantification for this compound (Hypothetical Data)

ParameterValue (µg/mL)Method
Limit of Detection (LOD)[Data not available]HPLC-DAD
Limit of Quantification (LOQ)[Data not available]HPLC-DAD

Note: The data in this table is hypothetical and for illustrative purposes only, as specific validated data for this compound was not found in the searched literature.

Recovery, Precision, and Accuracy Assessments

Method validation also encompasses the assessment of recovery, precision, and accuracy to ensure the reliability of the quantitative data.

Recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample with a known amount of the analyte added (spiked). The percentage of the added analyte that is detected by the method is the percent recovery.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy denotes the closeness of the mean of a set of results to the true value. It is often assessed through recovery studies.

Similar to the LOD and LOQ, specific data from a validated analytical method for the recovery, precision, and accuracy of this compound quantification were not found in the surveyed scientific literature. A comprehensive validation would involve repeated analyses of quality control samples at different concentrations to determine intra- and inter-day precision and accuracy, as well as spiking experiments with a well-characterized matrix to assess recovery.

Table 2: Illustrative Recovery, Precision, and Accuracy for this compound Analysis (Hypothetical Data)

ParameterSpecificationValueMethod
Recovery80-120%[Data not available]HPLC-DAD
Precision (RSD%)≤ 5%[Data not available]HPLC-DAD
Accuracy (% of true value)95-105%[Data not available]HPLC-DAD

Note: The data in this table is hypothetical and for illustrative purposes only, as specific validated data for this compound was not found in the searched literature.

Spatial Distribution Analysis (e.g., Mass Spectrometry Imaging for In-Situ Quantification)

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological tissue without the need for labeling. This in-situ analysis provides valuable insights into the localization and potential ecological roles of secondary metabolites.

A study on the lichen Pseudocyphellaria crocata utilized Laser Desorption Ionization-Mass Spectrometry Imaging (LDI-MSI) to investigate the spatial distribution of this compound and other specialized metabolites. The findings revealed a distinct accumulation of this compound in the reproductive structures of the lichen.

Detailed Research Findings:

In Pseudocyphellaria crocata, LDI-MSI analysis demonstrated that this compound was concentrated in both the sexual reproductive parts (apothecia) and the asexual reproductive parts (soralia). moca.net.ua This localization suggests a potential role for this compound in the chemical defense of these vital structures against herbivores or pathogens. The quantification of metabolites in this study further supported the imaging data, showing a higher concentration of this compound in these reproductive tissues compared to the vegetative thallus. moca.net.ua

The study also performed no-choice feeding experiments with the snail Notodiscus hookeri, which revealed that this compound acts as a deterrent to grazing. moca.net.ua The spatial mapping of this compound to the reproductive parts, coupled with its deterrent properties, provides strong evidence for its role in protecting the lichen's reproductive fitness.

Table 3: Spatial Distribution of this compound in Pseudocyphellaria crocata

Lichen StructureThis compound PresenceMethod of AnalysisReference
ApotheciaConcentratedLDI-MSI moca.net.ua
SoraliaConcentratedLDI-MSI moca.net.ua
Vegetative ThallusDetected (lower concentration)LDI-MSI moca.net.ua

This targeted distribution of a defensive compound highlights the sophisticated chemical strategies employed by lichens for survival and reproduction.

Future Perspectives and Research Challenges in Tenuiorin Chemistry

Advancements in Biosynthetic Pathway Elucidation

A significant challenge in the study of tenuiorin is the incomplete understanding of its biosynthetic pathway. Like other lichen depsides and tridepsides, this compound is a polyketide, believed to be synthesized by the fungal partner in the lichen symbiosis. nih.gov The general pathway is thought to commence with the formation of orsellinic acid units from acetyl-CoA and malonyl-CoA, catalyzed by specialized non-reducing polyketide synthases (NR-PKSs). nih.govmdpi.com These monomeric units are then esterified to form the final tridepside structure.

Future research must focus on identifying and characterizing the specific enzymes responsible for this compound's assembly. Key research objectives include:

Identification of the this compound Gene Cluster: Utilizing genomic and transcriptomic approaches to identify the biosynthetic gene cluster (BGC) that encodes the PKS and tailoring enzymes (e.g., esterases, methyltransferases) for this compound synthesis. Studies on related compounds like gyrophoric acid have already identified candidate BGCs, providing a roadmap for similar work on this compound. nih.gov

Functional Characterization of Enzymes: Once identified, the genes for the PKS and other key enzymes need to be expressed in heterologous hosts (like Aspergillus oryzae or yeast) to confirm their function and study their catalytic mechanisms. rsc.org

Understanding Regulatory Networks: Investigating the genetic and environmental factors that regulate the expression of the this compound BGC is crucial for optimizing its production, both in its natural lichen host and in potential biotechnological systems.

Elucidating the complete pathway will not only solve a fundamental biochemical puzzle but also open avenues for metabolic engineering to produce this compound and novel derivatives in scalable fermentation systems. nih.govmdpi.com

Novel Isolation and Green Chemistry Approaches

Traditional methods for isolating this compound from lichens often rely on large volumes of organic solvents, such as acetone (B3395972) or chloroform, which are time-consuming and pose environmental concerns. researchgate.net The future of this compound procurement hinges on the development of more efficient and sustainable "green" extraction techniques.

Promising areas for research and implementation include:

Supercritical Fluid Extraction (SFE): Utilizing supercritical carbon dioxide (scCO₂) as a solvent is a key green technology. ues.rs.baues.rs.ba scCO₂ is non-toxic, non-flammable, and easily removed from the final product. ues.rs.ba Research challenges involve optimizing SFE parameters such as pressure, temperature, and the use of co-solvents (like ethanol) to maximize the selective extraction of this compound from the complex lichen matrix. researchgate.netresearchgate.net

Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction times and solvent consumption by using microwave energy to heat the solvent and disrupt the plant cell walls, enhancing metabolite release. atlantis-press.commdpi.com

Deep Eutectic Solvents (DES): These novel solvents, which are mixtures of natural compounds (e.g., choline (B1196258) chloride and urea), are biodegradable, have low toxicity, and can be highly effective in solubilizing natural products. researchgate.netatlantis-press.com The challenge lies in designing and screening DES systems with high selectivity for this compound and developing efficient methods for recovering the compound from the solvent.

The table below summarizes a comparison of conventional and green extraction techniques applicable to lichen metabolites.

FeatureConventional Extraction (e.g., Maceration, Soxhlet)Green Extraction (e.g., SFE, MAE, DES)
Solvent Type Often hazardous organic solvents (acetone, methanol (B129727), chloroform)Benign solvents (scCO₂, ethanol, water, DES)
Solvent Volume HighLow to moderate
Extraction Time Hours to daysMinutes to hours
Energy Consumption Moderate to highVariable, but often lower overall
Environmental Impact High (waste generation, toxicity)Low
Selectivity Often low, co-extraction of impuritiesCan be high, tunable by adjusting parameters

Deeper Mechanistic Understanding of Biological Activities

This compound has demonstrated promising biological activities, notably as an inhibitor of 5- and 15-lipoxygenase (LOX) enzymes and as an antiproliferative agent against certain cancer cell lines. nih.gov A study on an extract from Peltigera leucophlebia identified this compound as an active component, showing moderate inhibitory activity against 5-LOX with an IC50 value of 41.6 μM. nih.gov Furthermore, it exhibited antiproliferative effects on pancreatic (PANC-1) and colon (WIDR) cancer cells, with ED50 values of 87.9 μM and 98.3 μM, respectively. nih.gov

Despite these findings, the precise molecular mechanisms remain largely unknown. Future research must move beyond preliminary screening to:

Identify Molecular Targets: Determine the specific binding sites and interaction modes of this compound with enzymes like lipoxygenase. Computational docking and structural biology studies could reveal how this compound occupies the active site.

Elucidate Antiproliferative Pathways: Investigate the cellular signaling pathways affected by this compound in cancer cells. This includes studying its effects on cell cycle progression, apoptosis (programmed cell death), and other key cancer-related pathways. nih.govmdpi.com The previously observed correlation between LOX inhibition and antiproliferative effects in related lichen metabolites suggests a potential link that warrants deeper investigation. nih.gov

Explore Other Bioactivities: Systematically screen this compound against a wider range of biological targets, including other enzymes, receptors, and microbial pathogens, to uncover new therapeutic possibilities. mdpi.com

Development of Structure-Guided Derivatization for Enhanced Bioactivity

The native this compound molecule serves as a scaffold for chemical modification to improve its potency, selectivity, and pharmacokinetic properties. The isolation of naturally occurring O-methylated this compound derivatives demonstrates that such variations are possible.

The key challenge is to move from random modifications to a rational, structure-guided approach. This involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with systematic modifications to different parts of the molecule (e.g., the aromatic rings, ester linkages, and side chains) and evaluating their biological activity. tubitak.gov.trmdpi.comresearchgate.net This will help identify the key functional groups responsible for its effects.

Total Synthesis: Developing a robust and flexible total synthesis route for this compound will be crucial. This would not only confirm its structure but also provide a platform for creating derivatives that are not accessible through semi-synthesis from the isolated natural product.

Computational Modeling: Using the SAR data in conjunction with molecular modeling of this compound binding to its targets (once identified) can guide the design of new derivatives with predicted higher affinity and specificity. mdpi.commdpi.com

The synthesis and biological evaluation of novel derivatives represent a promising frontier for translating this compound from a natural product curiosity into a lead compound for drug development. nih.govmdpi.comnih.govmdpi.com

Integration of Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of this compound requires sophisticated analytical methods for its detection, quantification, and structural elucidation, especially within complex lichen extracts. While classical techniques are useful, the integration of advanced, high-resolution methods is a future necessity.

Key areas for development and application include:

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS/MS), such as HPLC-DAD-ESI/MS, is essential for the rapid separation, identification, and quantification of this compound and its derivatives in crude extracts. ru.ac.thmdpi.commdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is indispensable for the unambiguous structural elucidation of this compound and any new derivatives. nih.gov Advanced 2D NMR techniques (like ROESY) can provide insights into the molecule's three-dimensional conformation. nih.gov Furthermore, in-cell NMR spectroscopy presents a frontier technique to study the interaction of this compound with its intracellular targets in a living system. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like MALDI-TOF MS can provide precise mass measurements, aiding in the confirmation of molecular formulas and the characterization of complex mixtures containing this compound. nih.gov

The application of this suite of modern analytical tools will enable a comprehensive chemical profile of this compound-containing lichens, facilitate quality control of extracts, and support the detailed structural and mechanistic studies outlined in previous sections. mdpi.comnih.govmdpi.com

Q & A

Q. What analytical techniques are commonly used to identify and quantify Tenuiorin in lichen extracts?

this compound is typically identified and quantified using High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) . For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is critical, especially for resolving complex phenolic derivatives like depsides and depsidones. Quantification via HPLC-DAD ensures precise measurement of concentrations in biological matrices, as demonstrated in studies on Peltigera crocata thalli and apothecia .

Q. How is this compound biosynthetically related to other lichen metabolites?

this compound belongs to the tridepside class and shares biosynthetic pathways with compounds like 2'-O-Methylthis compound and 4,2"-Di-O-methylgyrophoric acid. These relationships are established through comparative thin-layer chromatography (TLC) and mass spectrometry (MS) analyses, which highlight methylation patterns and structural analogs. Such studies are vital for understanding ecological roles and evolutionary adaptations in lichens .

Q. What experimental models are used to assess this compound’s bioactivity as a foraging deterrent?

No-choice feeding assays with gastropods (e.g., Nakadaeschia hookeri) are standard. This compound is incorporated into starch gels at ecologically relevant concentrations (e.g., 0.1–1.0 mg/g), and consumption rates are statistically analyzed using chi-square tests and Tukey post-hoc comparisons to evaluate deterrent effects. This method controls for confounding variables like metabolite solubility and environmental conditions .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with tau protein in Alzheimer’s disease research?

Computational models, such as docking simulations with the hexapeptide 306VQIVYK311 (a tau fibril motif), predict this compound’s binding affinity. Using software like Maestro Schrödinger , researchers analyze hydrogen bonding with lysine/glutamate residues and hydrophobic interactions with valine/isoleucine side chains. These studies align with experimental IC50 values (e.g., 50% inhibition at 100 µM) and validate its potential as a tau aggregation inhibitor .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s ecological roles?

Contradictions in bioactivity data (e.g., deterrent vs. neutral effects across lichen species) require comparative metabolomic profiling and ecological niche modeling . Researchers must account for variables like lichen thallus morphology, metabolite localization (e.g., soralia vs. apothecia), and environmental stressors. LogP and solubility calculations (via tools like ALOGPS 2.1) further clarify bioavailability discrepancies .

Q. How should researchers design experiments to investigate this compound’s synergism with other lichen metabolites?

Fractional factorial design (FFD) or response surface methodology (RSM) can optimize combinations of this compound with co-occurring metabolites (e.g., norstictic acid). Bioassays should include dose-response matrices and isobolographic analysis to distinguish additive, synergistic, or antagonistic effects. Such approaches address complexities in lichen chemical ecology .

Q. What strategies ensure reproducibility in quantifying this compound across heterogeneous lichen samples?

Standardization involves solvent extraction protocols (e.g., acetone for polar metabolites), internal standards (e.g., deuterated analogs), and matrix-matched calibration curves . For inter-study consistency, reporting extraction yields , purity thresholds , and spectral libraries (e.g., HRMS/MS databases) is critical .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks to aggregate findings across studies, applying sensitivity analysis to identify outliers driven by methodological variability (e.g., extraction techniques, assay organisms) .
  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps while permitting rigorous validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenuiorin
Reactant of Route 2
Tenuiorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.